![molecular formula C11H11N3OS2 B14382565 N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide CAS No. 90012-59-2](/img/structure/B14382565.png)
N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide: is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide typically involves the reaction of 2-aminobenzothiazole with various acylating agents. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the presence of dimethylformamide (DMF) as a solvent . This method yields high purity and good yields under relatively mild conditions.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and reduce reaction times . These methods are advantageous for large-scale synthesis due to their scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anti-tubercular agents . Its derivatives have been studied for their ability to inhibit specific enzymes and pathways involved in bacterial infections .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in rubber production and as corrosion inhibitors . They also find applications in the development of dyes and pigments due to their stable chemical structure.
Wirkmechanismus
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit the activity of certain bacterial enzymes, thereby preventing the growth and proliferation of bacteria . The compound’s thioamide group is crucial for its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- N-(1,3-Benzothiazol-2-yl)propanamide
- N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- N-(1,3-Benzothiazol-2-yl)-1-naphthamide
Comparison: Compared to its analogs, N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide exhibits unique properties due to the presence of the carbamothioyl group. This group enhances its reactivity and binding affinity, making it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .
Eigenschaften
CAS-Nummer |
90012-59-2 |
|---|---|
Molekularformel |
C11H11N3OS2 |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-ylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H11N3OS2/c1-2-9(15)13-10(16)14-11-12-7-5-3-4-6-8(7)17-11/h3-6H,2H2,1H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
QDYYDOPJAUBPOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


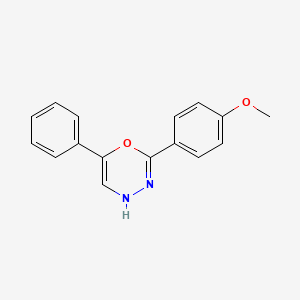
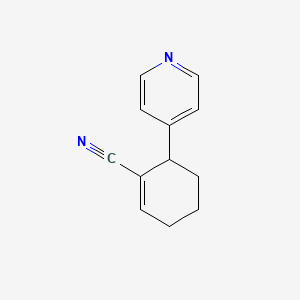
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)

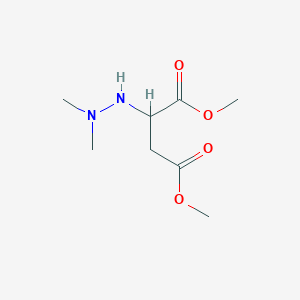
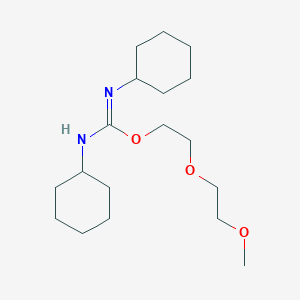
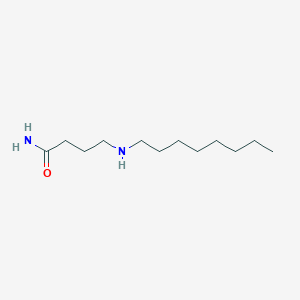
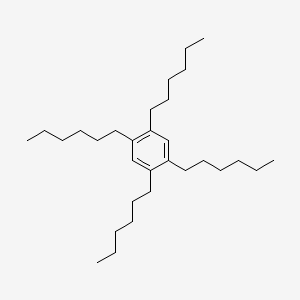
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
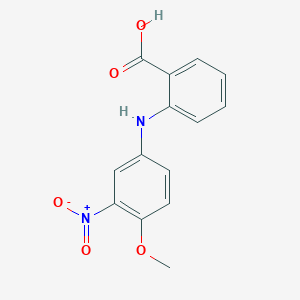

![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)

